N-cycloheptyl-3-oxopiperazine-1-carboxamide
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Overview
Description
N-cycloheptyl-3-oxopiperazine-1-carboxamide is a chemical compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a cycloheptyl group attached to the nitrogen atom of the piperazine ring, along with a carboxamide group at the 1-position and a keto group at the 3-position of the piperazine ring. Piperazine derivatives are known for their diverse biological activities and have been widely studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cycloheptyl-3-oxopiperazine-1-carboxamide typically involves the reaction of cycloheptylamine with 3-oxopiperazine-1-carboxylic acid or its derivatives. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to facilitate the formation of the amide bond. The reaction conditions often include an organic solvent like dichloromethane or dimethylformamide (DMF) and may require mild heating to complete the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using similar synthetic routes. The process may involve continuous flow reactors to ensure efficient mixing and heat transfer, thereby improving the yield and purity of the final product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
N-cycloheptyl-3-oxopiperazine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The keto group at the 3-position can be further oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The keto group can be reduced to form hydroxyl derivatives using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as NaBH4 and LiAlH4 are commonly used.
Substitution: Nucleophiles like amines, thiols, or alcohols can be used in the presence of catalysts or under basic conditions.
Major Products Formed
Oxidation: Carboxylic acids or other oxidized derivatives.
Reduction: Hydroxyl derivatives.
Substitution: Various substituted piperazine derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex piperazine derivatives.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, particularly as an inhibitor of specific enzymes or receptors.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-cycloheptyl-3-oxopiperazine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor by binding to the active site of the target enzyme or receptor, thereby blocking its activity. This interaction can modulate various biochemical pathways and result in therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
N-(4-nitrophenyl)-3-oxopiperazine-1-carboxamide: Another piperazine derivative with a nitrophenyl group instead of a cycloheptyl group.
Cycloalkyl 3-oxopiperazine carboxamides: A class of compounds with different cycloalkyl groups attached to the piperazine ring.
Uniqueness
N-cycloheptyl-3-oxopiperazine-1-carboxamide is unique due to the presence of the cycloheptyl group, which imparts distinct steric and electronic properties. This uniqueness can influence its binding affinity and selectivity towards specific molecular targets, making it a valuable compound for research and potential therapeutic applications .
Properties
IUPAC Name |
N-cycloheptyl-3-oxopiperazine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21N3O2/c16-11-9-15(8-7-13-11)12(17)14-10-5-3-1-2-4-6-10/h10H,1-9H2,(H,13,16)(H,14,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUZQSDSIDYTKMG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)NC(=O)N2CCNC(=O)C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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